1-Octanoyl-2-acetylglycerol
Description
Context within Glycerolipid Research
Glycerolipids are a diverse class of lipids that serve as structural components of cell membranes, energy storage molecules, and signaling mediators. Within this broad category, diacylglycerols are key intermediates in the synthesis of triglycerides and phospholipids (B1166683). However, their significance extends beyond metabolic pathways.
In the context of glycerolipid research, 1-Octanoyl-2-acetylglycerol is utilized to explore the specific functions of DAGs as second messengers. Naturally occurring DAGs are often transient and rapidly metabolized, making it challenging to study their downstream effects. The synthetic nature of OAG, with its specific acyl chain composition—an octanoyl group at the sn-1 position and an acetyl group at the sn-2 position—confers a degree of metabolic stability, allowing for more controlled experimental conditions. google.com This has made it an invaluable asset in understanding the spatial and temporal dynamics of DAG-mediated signaling.
Significance as a Diacylglycerol Analog in Cellular Signaling
The primary significance of this compound lies in its function as a potent and specific activator of Protein Kinase C (PKC). nih.govnih.gov PKC is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and inflammatory responses.
The activation of conventional and novel PKC isoforms is dependent on the presence of diacylglycerol. Endogenous DAG is typically produced through the hydrolysis of membrane phospholipids by phospholipase C (PLC). This compound, by mimicking the action of endogenous DAG, can directly bind to and activate PKC, thereby triggering a cascade of downstream signaling events. nih.govyoutube.com This allows researchers to bypass the upstream signaling events that lead to PLC activation and directly probe the consequences of PKC activation.
The use of OAG has been instrumental in elucidating the specific roles of PKC in various cell types and physiological contexts. For instance, studies have employed OAG to demonstrate the involvement of PKC in processes such as the regulation of ion channels, the synthesis of prostaglandins (B1171923), and the generation of reactive oxygen species in neutrophils. nih.govnih.govnih.gov
Research Findings on the Effects of this compound
Detailed research has revealed a range of cellular responses to this compound, highlighting its diverse biological activities.
| Cellular Process | Effect of this compound | Affected Cell Type | Key Findings |
| Superoxide (B77818) Generation | Stimulation | Human Neutrophils | Induced superoxide production independent of extracellular calcium. nih.gov |
| Calcium Current | Inhibition | Pituitary Cell Line (AtT-20) | Reduced voltage-dependent Ca2+ current in a dose-dependent manner. nih.gov |
| Melanin (B1238610) Synthesis | Induction | Melanocytes | Stimulated a dose-dependent increase in melanin content. google.com |
| Prostaglandin (B15479496) Synthesis | Enhancement | Swine Granulosa Cells | Significantly enhanced the production of prostaglandin F2 alpha. nih.gov |
| 5-Lipoxygenase Activity | Stimulation | Human Polymorphonuclear Leukocytes | Directly stimulated 5-lipoxygenase catalysis in vitro. nih.gov |
Structure
3D Structure
Properties
CAS No. |
112529-17-6 |
|---|---|
Molecular Formula |
C13H24O5 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) octanoate |
InChI |
InChI=1S/C13H24O5/c1-3-4-5-6-7-8-13(16)17-10-12(9-14)18-11(2)15/h12,14H,3-10H2,1-2H3 |
InChI Key |
PFRHEYKHSNYBMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)C |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)C |
Synonyms |
1-octanoyl-2-acetylglycerol |
Origin of Product |
United States |
Biosynthesis and Endogenous Production of Diacylglycerol Analogs
Enzymatic Pathways of Diacylglycerol Formation
The formation of diacylglycerols, including 1-Octanoyl-2-acetylglycerol, is primarily accomplished through two major enzymatic routes: the activity of monoacylglycerol acyltransferase and the hydrolysis of inositol (B14025) phospholipids (B1166683) by phospholipase C.
Monoacylglycerol Acyltransferase Activity
The monoacylglycerol acyltransferase (MGAT) pathway is a significant contributor to the synthesis of diacylglycerol. pnas.org This pathway involves the direct acylation of a monoacylglycerol at the sn-1 or sn-2 position to form a diacylglycerol. pnas.orgaocs.org In mammals, MGAT enzymes play a crucial role in dietary fat absorption in the small intestine, where they catalyze the resynthesis of triacylglycerols from monoacylglycerols and fatty acids. pnas.orgoup.comnih.gov
Several isoforms of MGAT have been identified, each with distinct tissue distribution and potential functions. libretexts.org For instance, MGAT1 is expressed in tissues like the stomach, kidney, adipose tissue, and liver, but not significantly in the small intestine, suggesting the presence of other MGAT isoforms, such as MGAT2, which is highly expressed in the small intestine and liver. pnas.orgebi.ac.uk The activity of these enzymes is dependent on the concentration of their substrates, namely monoacylglycerols and fatty acyl-CoAs. pnas.org Research has shown that MGAT1 can localize to the endoplasmic reticulum and lipid droplets, contributing to triacylglycerol synthesis. bmbreports.org Some studies also suggest that certain MGAT enzymes may possess weak diacylglycerol acyltransferase (DGAT) activity, enabling them to further acylate diacylglycerol to form triacylglycerol. pnas.org
The enzymatic activity of MGAT has been characterized in various organisms. For example, a peanut MGAT was found to have optimal activity at a pH of 7.0 to 8.0 and a temperature of 30°C. oup.com This particular enzyme was also identified as bifunctional, possessing both MGAT and acyl hydrolase activities. oup.com
Phospholipase C Activity and Inositol Phospholipid Hydrolysis
Another critical pathway for diacylglycerol generation involves the hydrolysis of inositol phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). ahajournals.orgwikipedia.org This reaction yields two important second messengers: diacylglycerol and inositol 1,4,5-trisphosphate (IP3). wikipedia.org The activation of PLC is often triggered by various extracellular signals, including hormones, neurotransmitters, and growth factors. ahajournals.orgpnas.org
The diacylglycerol produced through this pathway is a key activator of protein kinase C (PKC). nih.govbohrium.com The activation of PLC can be mediated by G-protein coupled receptors. ahajournals.orgnih.gov Upon stimulation, there is often an initial, rapid, and transient generation of DAG from the hydrolysis of phosphoinositides, followed by a more sustained phase that can be associated with the hydrolysis of other phospholipids like phosphatidylcholine (PC). bohrium.com The breakdown of PC by PLC or phospholipase D (PLD) provides an alternative source of diacylglycerol. pnas.orgnih.gov The action of PLD on PC generates phosphatidic acid (PA), which can then be converted to DAG by phosphatidate phosphohydrolase. nih.gov
Precursors and Metabolic Derivations in Cellular Systems
The biosynthesis of diacylglycerol analogs draws from a pool of precursors and is intricately linked to various metabolic pathways within the cell. The primary building blocks for de novo DAG synthesis are glycerol-3-phosphate and fatty acyl-CoAs. nih.govplos.org
The de novo synthesis pathway, also known as the Kennedy pathway, begins with the sequential acylation of glycerol-3-phosphate at the sn-1 and sn-2 positions, forming lysophosphatidic acid and then phosphatidic acid (PA). pnas.orgnih.gov The PA is then dephosphorylated by phosphatidic acid phosphatase to yield 1,2-diacylglycerol. nih.govbiocyc.org This de novo synthesized DAG can then be utilized for the synthesis of triacylglycerols (TAGs) or phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govplos.org
Diacylglycerol itself is a central intermediate in lipid metabolism. oup.comnih.gov It can be further acylated by diacylglycerol acyltransferase (DGAT) to form TAG, the primary form of energy storage. nih.govum.es Alternatively, DAG can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid, a key signaling molecule and precursor for phospholipid synthesis. mdpi.com The interconversion between DAG and PA is a tightly regulated process. mdpi.com
In addition to de novo synthesis, DAG can be generated from the breakdown of other lipids. For instance, the hydrolysis of TAG by lipases releases fatty acids and can produce di- and monoacylglycerols. biocyc.org Furthermore, the membrane lipid phosphatidylcholine can be converted to DAG, providing a distinct pool of DAG with a potentially different fatty acid composition compared to de novo synthesized DAG. nih.gov The unique properties of oils from different plants, for example, are influenced by whether TAG synthesis utilizes DAG from the de novo pathway or from PC conversion. nih.gov
The subcellular localization of these metabolic processes is also critical. De novo synthesis of DAG and its subsequent conversion to TAG primarily occur in the endoplasmic reticulum (ER). biocyc.orgoup.com The ER is a central hub for lipid metabolism, and the enzymes involved are often membrane-bound. biocyc.org
Stereochemical Considerations in Biological Production
The stereochemistry of diacylglycerols is a crucial aspect of their biological function and metabolism. nih.gov The glycerol (B35011) backbone of a diacylglycerol molecule has three carbon atoms, designated as sn-1, sn-2, and sn-3. The positioning of the fatty acyl chains on this backbone determines the specific stereoisomer. nih.gov The most common and biologically active form for signaling is the sn-1,2-diacylglycerol. mdpi.comoup.com
Enzymes involved in DAG metabolism often exhibit stereospecificity. nih.gov For example, lipases that hydrolyze triacylglycerols to produce diacylglycerols can show a preference for the sn-1 or sn-3 positions, leading to the formation of specific DAG enantiomers, sn-2,3-DAG or sn-1,2-DAG. nih.gov Similarly, the enzymes of the de novo synthesis pathway produce intermediates with defined stereochemistry. libretexts.org For instance, the acylation of sn-glycerol-3-phosphate at the sn-1 position is the first committed step in this pathway. libretexts.org
The different stereoisomers of DAG may have distinct metabolic fates and cellular functions. nih.gov While sn-1,2-DAG is a well-established activator of protein kinase C, the roles of other isomers like sn-1,3-DAG and sn-2,3-DAG are less understood but are thought to arise from different metabolic pathways. nih.govnih.gov For example, 1,3-DAGs can result from the chemical isomerization of 1,2-diacylglycerols. nih.gov The ability of enzymes to generate and distinguish between different DAG isoforms highlights the complexity and specificity of lipid metabolism and signaling. nih.govexlibrisgroup.com
Molecular Mechanisms of Action
Protein Kinase C (PKC) Activation and Modulation
1-Octanoyl-2-acetylglycerol (OAG) is a synthetic, cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in numerous cellular signaling pathways. scbt.comsigmaaldrich.com Its primary mechanism of action involves the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in a wide array of cellular processes. cas.cznih.govbirmingham.ac.uk
Mechanism of PKC Binding and Conformational Changes
The activation of conventional and novel PKC isoforms is initiated by their recruitment from the cytosol to the cell membrane. ucsd.eduimmunologyresearchjournal.com This translocation is mediated by the binding of DAG, or its analog OAG, to the C1 domain within the regulatory region of PKC. scbt.comtandfonline.comd-nb.info The C1 domain, a conserved zinc-finger motif, serves as the specific recognition site for DAG and phorbol (B1677699) esters. tandfonline.comnih.gov
Upon cell stimulation, the generation of DAG within the plasma membrane creates a binding site for PKC. The binding of OAG to the C1 domain induces a significant conformational change in the PKC molecule. immunologyresearchjournal.comresearchgate.net This change relieves the autoinhibition imposed by a pseudosubstrate sequence, which in the inactive state, occupies the enzyme's catalytic site. ucsd.eduresearchgate.net The release of the pseudosubstrate unmasks the active site, allowing PKC to phosphorylate its downstream target proteins. ucsd.edu This process is often synergistic with an increase in intracellular calcium concentrations, which promotes the binding of the C2 domain of conventional PKCs to anionic phospholipids (B1166683) like phosphatidylserine (B164497) in the membrane. ucsd.eduucsd.edu
Stereospecificity of Diacylglycerols in PKC Activation
The activation of PKC by diacylglycerols is a highly stereospecific process. nih.govnih.gov Only the naturally occurring sn-1,2-diacylglycerols are effective activators of the enzyme. ucsd.edunih.govnih.gov The sn-2,3- and 1,3-isomers are largely inactive. tandfonline.comnih.gov This stereoselectivity underscores the specific molecular recognition between the C1 domain and the glycerol (B35011) backbone of the lipid.
Structural studies have revealed that the sn-1,2-diacylglycerol binds in a groove formed by two loops of the C1 domain. nih.gov This precise fit ensures the correct orientation of the acyl chains and the glycerol backbone, facilitating the conformational changes necessary for PKC activation. The inability of other stereoisomers to adopt this specific binding mode explains their lack of activity. nih.gov This stereospecificity is a critical feature that ensures the fidelity of the signaling pathway, preventing inappropriate activation of PKC by other lipid metabolites.
Differential Activation of PKC Isoforms
The PKC family consists of multiple isoforms, which are broadly classified into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). cas.czbirmingham.ac.ukresearchgate.net Both cPKCs (α, βI, βII, γ) and nPKCs (δ, ε, η, θ) are activated by DAG and its analogs like OAG. cas.czresearchgate.net However, there is evidence for differential activation of these isoforms by various stimuli.
For instance, in neonatal rat ventricular cardiomyocytes, endothelin-1 (B181129) was shown to cause a rapid translocation of PKC-δ and PKC-ε, while phenylephrine (B352888) predominantly translocated PKC-ε. nih.gov Neither agonist induced consistent translocation of PKC-α or the atypical PKC-ζ. nih.gov The differential activation may be attributed to the distinct affinities of the C1A and C1B domains within each PKC isoform for DAG. nih.gov For example, the C1A and C1B domains of PKCα exhibit opposite affinities for DAG and phorbol esters, whereas both domains in PKCγ have comparably high affinities for both ligands. nih.gov This suggests that the specific isoform of PKC activated can depend on the nature and concentration of the DAG species produced, leading to distinct downstream cellular responses. Studies have also suggested the involvement of novel PKC isoforms, such as PKC-δ and/or -ε, in cellular processes like urokinase-type plasminogen activator release, based on the use of specific activators and inhibitors. nih.gov
Comparative Analysis with Phorbol Esters and Other Diacylglycerol Analogs
This compound is frequently used in research to mimic the effects of endogenous DAG. Its actions are often compared with those of phorbol esters, another class of potent PKC activators, and other synthetic diacylglycerols.
Phorbol Esters: Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are powerful tumor promoters that bind to the same C1 domain of PKC as DAG. nih.govpnas.org However, a key difference lies in their metabolic stability. OAG is rapidly metabolized within the cell, leading to a transient activation of PKC. tandfonline.com In contrast, phorbol esters are not readily metabolized, resulting in a sustained and often more potent activation of PKC. ucsd.edutandfonline.com This prolonged activation can lead to the downregulation or degradation of PKC isoforms. ucsd.edu While both OAG and phorbol esters can synergistically act with calcium ionophores to elicit cellular responses, the potency and duration of their effects differ significantly. nih.govnih.gov Phorbol esters are generally required in much lower concentrations than diacylglycerols to activate PKC. tandfonline.com
Other Diacylglycerol Analogs: Various synthetic diacylglycerols with different fatty acid chain lengths have been developed to study PKC activation. Short-chain diacylglycerols, such as sn-1,2-dioctanoylglycerol (diC8), are also effective PKC activators. pnas.org The activity of these analogs is dependent on their fatty acid chain length, with those containing fatty acids of 5-10 carbons being particularly active in inducing cellular responses like ornithine decarboxylase activity. pnas.org 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (another OAG) is another commonly used synthetic DAG analog that activates PKC. scbt.comnih.gov The choice of analog allows researchers to probe the specific requirements for PKC activation and to distinguish between transient and sustained signaling events.
Interactive Table: Comparison of PKC Activators
| Activator | Type | Mechanism of Action | Metabolic Stability | Potency |
| This compound (OAG) | Synthetic Diacylglycerol Analog | Binds to C1 domain of PKC, mimicking endogenous DAG. | Rapidly metabolized, leading to transient activation. | Lower than phorbol esters. |
| Phorbol Esters (e.g., PMA) | Natural Product | Binds to C1 domain of PKC. | Metabolically stable, leading to sustained activation. | High, effective at nanomolar concentrations. |
| sn-1,2-Dioctanoylglycerol (diC8) | Synthetic Diacylglycerol Analog | Binds to C1 domain of PKC. | Metabolized, but may have different kinetics than OAG. | Similar to other short-chain DAGs. |
Potential Interactions with Other Intracellular Effectors
While Protein Kinase C is the most well-established target of this compound and other diacylglycerols, it is not the sole effector. The C1 domain, the DAG-binding module, is present in a variety of other proteins, indicating that DAG signaling is more complex than initially thought. pnas.orgmolbiolcell.orgmpg.de
These alternative DAG-binding proteins include:
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for Ras family GTPases. molbiolcell.orgmpg.de By binding DAG, RasGRPs provide a direct link between lipid signaling and the activation of the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation. molbiolcell.org
Chimaerins: This family of proteins possesses a single C1 domain and functions as GTPase-activating proteins (GAPs) for the small GTPase Rac. pnas.org The binding of DAG or phorbol esters to the C1 domain of chimaerins can modulate their activity, thereby influencing cytoskeletal dynamics and other Rac-dependent processes. pnas.org
Munc13: These proteins are essential for the priming of synaptic vesicles for exocytosis in neurons. mpg.de They contain a C1 domain that binds DAG with high affinity, and this interaction is critical for neurotransmitter release. mpg.de
Diacylglycerol Kinases (DGKs): Certain isoforms of DGK, the enzymes that phosphorylate DAG to produce phosphatidic acid, also contain C1 domains. mpg.demdpi.com This suggests a feedback mechanism where the product of the pathway can regulate the enzyme responsible for its termination.
Protein Kinase D (PKD): PKD is another serine/threonine kinase that contains a C1 domain and is activated by DAG. d-nb.infompg.de PKD plays a role in various cellular processes, including protein transport from the Golgi apparatus. mpg.de
Transient Receptor Potential (TRP) Channels: Some members of the TRPC family of ion channels can be directly activated by DAG, contributing to receptor-operated calcium entry. mdpi.comuni-muenchen.de
The existence of these non-PKC DAG effectors highlights the pleiotropic nature of diacylglycerol signaling. The specific cellular response to an increase in DAG levels, whether mimicked by OAG or generated endogenously, is likely determined by the complement of DAG-binding proteins expressed in a particular cell type and their subcellular localization.
Cellular and Subcellular Functional Roles
Modulation of Eicosanoid Biosynthesis and Release
1-Octanoyl-2-acetylglycerol is an active modulator of the biosynthesis and secretion of eicosanoids, a family of signaling molecules derived from arachidonic acid. Its influence is particularly notable in the production of prostaglandins (B1171923), which are involved in a wide array of physiological and pathological processes, including inflammation and reproductive functions.
Prostaglandin (B15479496) F2α (PGF2α) Biosynthesis and Secretion
Research has demonstrated that this compound can significantly stimulate the secretion of Prostaglandin F2α (PGF2α). In in-vitro studies using bovine endometrial tissue, this compound, a non-phorbol stimulator of protein kinase C, was shown to significantly increase the release of PGF2α. nih.govnih.gov This stimulatory effect was comparable in magnitude to that induced by oxytocin, a key regulator of uterine PGF2α release. nih.govnih.gov The mechanism of this stimulation is linked to the activation of the protein kinase C effector pathway. nih.govnih.gov Further evidence suggests that this process may involve protein synthesis, as the secretion of PGF2α was found to be sensitive to the protein synthesis inhibitor cycloheximide. nih.govnih.gov
Prostaglandin E2 (PGE2) Biosynthesis and Secretion
The involvement of this compound extends to the regulation of Prostaglandin E2 (PGE2), another critical member of the prostaglandin family. In studies with swine granulosa cells, this compound was found to significantly enhance the biosynthesis of PGE2. researchgate.net This effect is consistent with the activation of protein kinase C, as other PKC activators, such as phorbol (B1677699) esters, produce a similar response. researchgate.net The stimulated synthesis of PGE2 was confirmed through detailed analysis using high-pressure liquid chromatography and mass spectrometry. researchgate.net This indicates that the protein kinase C signaling pathway, which can be activated by this compound, is functionally coupled to the production of PGE2 in these cells. researchgate.net
Coupling to Cyclooxygenase Activity
The biosynthesis of prostaglandins from arachidonic acid is critically dependent on the activity of cyclooxygenase (COX) enzymes. mdpi.com The stimulatory effects of this compound on both PGF2α and PGE2 synthesis are directly linked to this enzymatic pathway. Studies have shown that the enhanced production of prostaglandins induced by PKC activators, including this compound, can be abolished by the use of cyclooxygenase inhibitors like indomethacin. researchgate.net This demonstrates that the signaling cascade initiated by this compound converges on and requires the activity of cyclooxygenase to produce prostaglandins. researchgate.net
Regulation of Oxidative Burst and Reactive Oxygen Species Production
This compound, and structurally similar analogues, are implicated in the regulation of the oxidative burst in phagocytic cells. This process is a crucial component of the innate immune response, characterized by the rapid production and release of reactive oxygen species (ROS) to eliminate pathogens.
Superoxide (B77818) Generation in Phagocytic Cells
Studies utilizing the related compound 1-oleoyl-2-acetyl-glycerol (OAG) have shown that it can directly induce the production of superoxide (O₂⁻), a primary reactive oxygen species, from human neutrophils. nih.gov This induction of superoxide generation was found to be independent of extracellular calcium. nih.gov Furthermore, OAG was observed to prime neutrophils, leading to an enhanced respiratory burst when the cells were subsequently stimulated with other agents like N-formyl-Met-Leu-Phe. nih.gov This priming effect was characterized by a decreased lag time and a significant increase in the initial rate of hydrogen peroxide (a product of superoxide dismutation) release. nih.gov
Interactive Data Table: Effect of Diacylglycerols on Neutrophil Superoxide Generation
| Compound | Activity | Key Findings | Reference |
| 1-Oleoyl-2-acetyl-glycerol (OAG) | Stimulates superoxide production | Induction is independent of extracellular calcium; primes cells for an enhanced response to other stimuli. | nih.govnih.gov |
| 1,2-Dioctanoylglycerol | Primes for superoxide production | Causes a decrease in lag time and a 3-fold increase in the initial rate of H₂O₂ release in response to fMLP. | nih.gov |
NADPH Oxidase Activation Pathways
The generation of superoxide by phagocytes is mediated by the enzyme complex NADPH oxidase. nih.gov The activation of this enzyme is a complex process involving multiple signaling pathways, with protein kinase C playing a pivotal role. Diacylglycerols like 1-oleoyl-2-acetyl-glycerol (OAG) are key intermediates in this activation process. nih.gov It has been shown that OAG acts synergistically with chemotactic peptides, such as formyl-methionyl-leucyl-phenylalanine (fMLP), to greatly enhance superoxide production by potentiating the activation of NADPH oxidase. nih.gov This potentiation occurs in both the rate and extent of the response. nih.gov The mechanism involves the likelihood that protein kinase C is directly involved in the activation of NADPH oxidase, with OAG serving as a critical intermediate in this signaling cascade. nih.govnih.gov
Influence on Melanogenesis Pathways
This compound (OAG), a synthetic analog of diacylglycerol (DAG), has been identified as a significant modulator of melanogenesis, the complex process of melanin (B1238610) synthesis. google.comgoogle.com Naturally occurring DAGs are crucial second messengers in intracellular signal transduction, primarily as physiological activators of protein kinase C (PKC). google.comgoogle.com OAG, being water-soluble, offers a valuable tool for in vitro studies to explore the signaling pathways involved in pigmentation. google.com
In vitro studies utilizing human melanocytes have demonstrated that OAG can directly stimulate melanin synthesis, leading to an increased melanin content within these cells. google.comgoogle.com When human melanocytes were cultured with OAG for six days, a dose-dependent increase in melanin content was observed at concentrations ranging from 25 to 200 µM. google.comgoogle.com Notably, this increase in melanin production occurred without any significant impact on the proliferation or growth of the melanocytes. google.com Research has shown that OAG can cause a seven-fold increase in the melanin content of human melanocytes. nih.govespcr.org
The mechanism of melanin synthesis is intricate, involving the conversion of the amino acid tyrosine into brown-black eumelanin (B1172464) or yellow-red pheomelanin through the action of enzymes like tyrosinase. nih.gov While the cyclic 3',5'-adenosine monophosphate (cAMP) pathway is implicated in murine melanogenesis, its role in human melanogenesis is less established. google.comgoogle.com Diacylglycerol, acting as a second messenger, activates PKC, which in turn stimulates melanin synthesis. google.comgoogle.com
Table 1: Effect of 1-Oleoyl-2-acetyl-glycerol (OAG) on Human Melanocytes (in vitro)
| Concentration of OAG (µM) | Observation | Reference |
|---|---|---|
| 25-200 | Dose-dependent increase in melanin content | google.com |
| Not specified | Seven-fold augmentation of melanin content | nih.govespcr.org |
| Not specified | No significant effect on melanocyte proliferation or growth | google.com |
Ultraviolet (UV) radiation is a primary environmental stimulus for melanogenesis. nih.govresearchgate.net The signaling pathways activated by UVR are complex and involve the turnover of membrane phospholipids (B1166683), which generates various signaling molecules. nih.gov Studies have shown that OAG can significantly augment the melanin production induced by UVR in cultured human melanocytes. nih.govespcr.org This suggests that the signaling pathway involving diacylglycerol can interact with and enhance the signals initiated by UV radiation. nih.gov While prostaglandins, also generated in response to UVR, have been investigated, they have shown little effect on either basal or UV-induced melanin synthesis in human melanocytes. nih.gov This highlights the specific and potent role of the diacylglycerol pathway in modulating the cellular response to UVR. nih.gov
Diacylglycerols like OAG are well-known activators of protein kinase C (PKC). google.comgoogle.com The activation of PKC is a key step in many signal transduction pathways, including those leading to melanogenesis. google.com However, research suggests that the role of diacylglycerol in pigmentation may not be exclusively mediated through PKC. nih.gov
While another diacylglycerol analog, 1,2-dioctanoylglycerol, which also activates PKC, caused a modest increase in melanogenesis, this effect was not enhanced by UVR. nih.gov Furthermore, 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of PKC, did not significantly affect either basal or UV-induced melanin synthesis. nih.govnih.gov These findings imply the existence of an alternative, PKC-independent pathway through which diacylglycerol can modulate melanogenesis. nih.gov It is proposed that both PKC-dependent and PKC-independent pathways are necessary for the full potentiation of effects induced by diacylglycerol analogs. nih.gov
Effects on Adenylate Cyclase and Cyclic AMP Signaling
Adenylate cyclase is a crucial enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes. nih.govmdpi.com The activity of adenylate cyclase is often regulated by G protein-coupled receptors. nih.govebi.ac.uk
In hepatocytes, the hormone glucagon (B607659) stimulates adenylate cyclase, leading to an increase in cAMP levels. However, prolonged exposure to glucagon can lead to a desensitization of this response. nih.govnih.gov Studies have shown that this glucagon-mediated desensitization of adenylate cyclase can occur in hepatocytes from both normal and diabetic rats, where the inhibitory G protein (Gi) is not functionally expressed. nih.govnih.gov This suggests that the desensitization mechanism does not directly involve Gi. nih.gov Interestingly, treatment with pertussis toxin, which inactivates Gi, can block the desensitization process, indicating a more complex regulatory network that does not solely rely on the direct action of Gi. nih.gov
Regulation of Proteolytic Enzyme Secretion
Proteolytic enzymes, or proteases, are essential for a variety of biological processes, including digestion, blood clotting, and cell signaling. unesp.brwikipedia.org The synthesis and secretion of these enzymes are tightly regulated to prevent unwanted cellular damage. unesp.br Many proteolytic enzymes are synthesized as inactive precursors called zymogens, which are then activated by specific proteolytic cleavage. unesp.br
In pancreatic acinar cells, the secretagogue-induced release of proteolytic enzymes like amylase is a well-studied process. Research on the effects of this compound in this system has revealed that, unlike other PKC activators such as TPA, OAG does not affect either basal or carbachol-stimulated amylase release. nih.gov This finding suggests that the actions of OAG are not entirely equivalent to those of other PKC activators in regulating proteolytic enzyme secretion from pancreatic acinar cells, highlighting the specificity of its effects. nih.gov
Urokinase-type Plasminogen Activator (uPA) Release in Microglia
Currently, there is a lack of direct scientific literature detailing the specific role of this compound in the release of urokinase-type plasminogen activator (uPA) from microglial cells. Research into the intricate signaling pathways governing microglial activation and uPA secretion has explored various signaling molecules; however, specific studies focusing on this compound in this context have not been identified in the available scientific literature.
Other Documented Cellular Responses and Biological Activities
This compound has been identified as a synthetic diacylglycerol analogue that actively participates in various cellular signaling pathways, primarily through the activation of protein kinase C (PKC). Its biological activities have been documented in several cell types, leading to a range of physiological responses.
One of the primary roles of this compound is its function as a non-phorbol stimulator of protein kinase C. This activity has been observed to mimic the effects of phorbol esters in certain cellular contexts. The activation of PKC by this compound has been shown to be coupled with the biosynthesis of prostaglandins. In cultured swine granulosa cells, this compound significantly enhances the production of both prostaglandin F2α and prostaglandin E2. This stimulatory effect on prostaglandin synthesis is both dose- and time-dependent and can be nullified by cyclooxygenase inhibitors.
Further research has demonstrated that this compound can stimulate the secretion of PGF2α in bovine endometrial tissue in vitro, with an efficacy comparable to that of oxytocin. This action is believed to be mediated through the protein kinase C effector pathway.
In addition to its role in prostaglandin synthesis, this compound has been listed in patent literature as a compound for potential use in methods aimed at increasing melanin content in melanocytes.
The following table provides a summary of the documented biological activities of this compound.
| Biological Process | Cell/Tissue Type | Observed Effect | Reference |
| Protein Kinase C Activation | Swine Granulosa Cells | Non-phorbol stimulator of PKC | |
| Prostaglandin Synthesis | Swine Granulosa Cells | Enhances Prostaglandin F2α and E2 biosynthesis | |
| Prostaglandin Secretion | Bovine Endometrium | Stimulates PGF2α secretion | |
| Melanogenesis | Melanocytes | Potential to increase melanin content |
Metabolism and Bioinactivation Pathways
Enzymatic Hydrolysis
Enzymatic hydrolysis represents a key route for the catabolism of 1-octanoyl-2-acetylglycerol. This process is carried out by various hydrolases present in both the serum and within cells, leading to the cleavage of its ester bonds.
Acetate (B1210297) Hydrolysis by Serum and Intracellular Hydrolases
Studies on structurally similar diacylglycerol analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) and 1-palmitoyl-2-acetyl-sn-glycerol (PaG), reveal that a primary metabolic step is the hydrolysis of the acetate group from the sn-2 position. nih.gov This reaction is efficiently catalyzed by hydrolases present in serum. nih.gov When incubated with serum, a significant conversion of these acetylated DAGs occurs, highlighting the role of extracellular enzymes in their degradation. nih.gov
In addition to serum hydrolases, intracellular enzymes also contribute to this process. Cell-free studies using post-mitochondrial supernatants have demonstrated the presence of cellular enzymes capable of hydrolyzing the acetyl group from diacylglycerol analogs. nih.gov This indicates that once this compound enters the cell, it is subject to rapid deacetylation by intracellular hydrolases.
Formation of Monoacylglycerols and Free Fatty Acids
The hydrolysis of this compound is not limited to the removal of the acetyl group. Lipases can also act on the octanoyl ester bond at the sn-1 position. The enzymatic hydrolysis of diacylglycerols by diacylglycerol lipases is a known pathway for the formation of monoacylglycerols and free fatty acids. wikipedia.org
Research on OAG metabolism has shown that its incubation with serum results in the liberation of the fatty acid (oleic acid) and the formation of the corresponding monoacylglycerol (monooleoylglycerol). nih.gov This process is also observed with cellular enzyme preparations, confirming that intracellular lipases can break down diacylglycerol analogs into their constituent parts. nih.gov The breakdown of diacylglycerols is a critical step in terminating their signaling and recycling their components for other metabolic processes. nih.gov
Phosphorylation to Phosphatidic Acid
A major pathway for the metabolic conversion of diacylglycerols is their phosphorylation to phosphatidic acid (PA). This reaction is catalyzed by a family of enzymes known as diacylglycerol kinases (DGKs). mdpi.comnih.gov The conversion of DAG to PA is a pivotal step in lipid signaling, as it terminates DAG-mediated signaling and generates PA, which is itself a bioactive lipid second messenger. mdpi.com
Cell-permeable diacylglycerol analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG) are known to be metabolized to their corresponding phosphatidic acid, a reaction presumed to be carried out by a diacylglycerol kinase. caymanchem.com There are multiple isoforms of DGK in mammals, each with distinct subcellular localizations and potential substrate specificities. nih.gov For instance, diacylglycerol kinase alpha (DGKA) has been shown to be involved in the phosphorylation of the structurally similar compound, 1-alkyl-2-acetyl glycerol (B35011). uniprot.orggenecards.org This suggests that this compound is a likely substrate for one or more DGK isoforms, leading to its conversion to 1-octanoyl-2-acetyl-phosphatidic acid.
Intracellular Stability and Turnover Kinetics
The intracellular lifespan of this compound is relatively short due to the active metabolic pathways described above. Studies using radiolabeled diacylglycerol analogs, such as OAG and PaG, in cultured cells have demonstrated their rapid uptake and metabolism. nih.gov
Once inside the cell, these molecules are quickly turned over. The labeled components of the metabolized diacylglycerols are found to be incorporated into more complex lipids, including cellular phospholipids (B1166683) and triacylglycerols, in a time-dependent manner. nih.gov This rapid metabolic conversion indicates a transient existence of this compound in its active form within the cell, ensuring a tight regulation of its signaling effects. The acyl chain composition of diacylglycerols can influence their rates of transbilayer movement and metabolic turnover, with subtle chemical differences potentially altering these kinetics by orders of magnitude. pnas.org
Preclinical and in Vitro Experimental Models
Mammalian Cell Culture Systems
Granulosa Cell Models
Granulosa cells are essential for follicular development and steroidogenesis within the ovary. nih.gov In vitro studies using rat granulosa cells have explored the impact of diacylglycerol analogs on hormone production. A study on a closely related compound, 1-oleoyl-2-acetylglycerol (B1233665), demonstrated divergent effects on steroidogenesis compared to the tumor-promoting phorbol (B1677699) ester, TPA. nih.gov While both substances are known PKC activators, their influence on the secretion of pregnenolone (B344588), progesterone, and 20α-hydroxypregn-4-en-3-one varied, suggesting nuanced regulatory mechanisms of steroid production by different PKC activators. nih.gov
Specifically, 1-oleoyl-2-acetylglycerol was found to stimulate the basal secretion of pregnenolone, progesterone, and 20α-hydroxypregn-4-en-3-one. nih.gov Furthermore, it markedly increased the accumulation of pregnenolone when stimulated by follicle-stimulating hormone (FSH) or dibutyryl cyclic AMP ((Bu)2cAMP). nih.gov These findings highlight the role of the diacylglycerol-PKC pathway in modulating the intricate process of ovarian steroidogenesis. nih.govyoutube.com The two-cell/two-gonadotropin theory posits that granulosa and theca cells collaborate in the synthesis of ovarian steroids.
Table 1: Effects of 1-Oleoyl-2-acetylglycerol on Rat Granulosa Cell Steroidogenesis
| Cell Model | Treatment | Key Findings |
|---|---|---|
| Rat Granulosa Cells | 1-oleoyl-2-acetylglycerol | Stimulated basal secretion of pregnenolone, progesterone, and 20α-hydroxypregn-4-en-3-one. nih.gov |
Neutrophil and Phagocyte Models
Neutrophils are a type of phagocyte and are the most abundant white blood cells in humans, playing a critical role in the innate immune system. mdpi.com Research using human neutrophils has shown that 1-oleoyl-2-acetyl-glycerol can directly stimulate superoxide (B77818) production, a key component of the neutrophil's bactericidal arsenal. nih.gov This induction of superoxide release was found to be independent of extracellular calcium but was inhibited by retinal, an inhibitor of protein kinase C, indicating the involvement of PKC in this activation process. nih.gov
Further investigation revealed that 1-oleoyl-2-acetyl-glycerol stimulated the phosphorylation of at least four proteins in intact neutrophils, a similar effect to that of the potent PKC activator phorbol 12-myristate 13-acetate. nih.gov Another related compound, platelet-activating factor (1-O-hexadecyl/octadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine), has also been shown to stimulate a range of human neutrophil responses including exocytosis, migration, superoxide production, and aggregation. nih.gov These findings underscore the role of diacylglycerol signaling in the activation of neutrophil effector functions.
Table 2: Effects of 1-Oleoyl-2-acetyl-glycerol on Human Neutrophils
| Cell Model | Treatment | Key Findings |
|---|---|---|
| Human Neutrophils | 1-oleoyl-2-acetyl-glycerol | Induced superoxide production. nih.gov |
| Human Neutrophils | 1-oleoyl-2-acetyl-glycerol | Stimulated the phosphorylation of at least four proteins. nih.gov |
Hepatocyte Models
Hepatocytes, the main parenchymal cells of the liver, are central to metabolism, including lipid metabolism. The accumulation of diacylglycerols in hepatocytes is linked to hepatic insulin (B600854) resistance through the activation of protein kinase Cε (PKCε). nih.gov Studies using isolated rat hepatocytes have investigated the effects of 1-oleoyl-2-acetylglycerol on fatty acid synthesis. In contrast to the stimulatory effect of phorbol 12-myristate 13-acetate (PMA), 1-oleoyl-2-acetylglycerol was found to depress the rate of de novo fatty acid synthesis and the activity of the key enzyme acetyl-CoA carboxylase. nih.gov This inhibitory effect was dose- and time-dependent. It is suggested that the metabolic breakdown of 1-oleoyl-2-acetylglycerol, leading to the release of oleate (B1233923) and subsequent formation of oleoyl-CoA, may be responsible for this inhibition. nih.gov
Inhibitors of diacylglycerol kinase, such as R59022, have been shown to increase the levels of diacylglycerols in hepatocytes, leading to the activation of protein kinase C. nih.gov This further supports the role of diacylglycerol as a second messenger in hepatocytes, influencing key metabolic pathways. nih.gov
Table 3: Effects of 1-Oleoyl-2-acetylglycerol on Rat Hepatocytes
| Cell Model | Treatment | Key Findings |
|---|---|---|
| Isolated Rat Hepatocytes | 1-oleoyl-2-acetylglycerol | Depressed the rate of de novo fatty acid synthesis. nih.gov |
| Isolated Rat Hepatocytes | 1-oleoyl-2-acetylglycerol | Inhibited the activity of acetyl-CoA carboxylase. nih.gov |
Melanocyte and Melanoma Cell Line Models
Melanocytes are responsible for producing the pigment melanin (B1238610), and their malignant transformation leads to melanoma. nih.gov The protein kinase C (PKC) pathway is known to be involved in stimulating melanin production. nih.gov A study utilizing the diacyl glycerol (B35011) analogue, oleoyl (B10858665) acetyl glycerol (OAG), investigated its effects on both unpigmented (C32) and pigmented (G361) human melanoma cell lines. nih.gov
In the unpigmented C32 melanoma cells, which are incapable of synthesizing melanin, stimulation with OAG provided a significant protective effect against the cytotoxicity of sulphur mustard. This protection is thought to be mediated through the modulation of PKC activity rather than melanin synthesis. nih.gov Conversely, in the pigmented G361 melanoma cells, stimulation with OAG resulted in an increased level of cytotoxicity upon subsequent exposure to sulphur mustard. nih.gov This suggests that the activation of PKC by diacylglycerol analogues can have opposing effects on cell survival in melanoma cells, depending on their pigmentation status and the cellular context. nih.gov
Table 4: Effects of Oleoyl Acetyl Glycerol on Melanoma Cell Lines
| Cell Model | Treatment | Key Findings |
|---|---|---|
| C32 (unpigmented melanoma) | Oleoyl Acetyl Glycerol (OAG) | Exerted a protective effect against sulphur mustard cytotoxicity. nih.gov |
Microglial Cell Models
Microglia are the resident immune cells of the central nervous system and play a crucial role in brain development, homeostasis, and pathology. nih.gov Endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), which is structurally related to 1-Octanoyl-2-acetylglycerol as a diacylglycerol, have been shown to exert neuroprotective effects. These effects are, at least in part, mediated through their interaction with microglial cells. nih.gov
In a study using organotypic hippocampal slice cultures, it was found that 2-AG provided neuroprotection against excitotoxic lesion-induced neuronal damage. This neuroprotective effect was associated with the modulation of microglial cell accumulation and was dependent on the activation of abnormal-cannabidiol (abn-CBD)-sensitive receptors on microglia. nih.gov When microglial cells were depleted from the cultures, the neuroprotective effects of 2-AG were lost. nih.gov This indicates that diacylglycerol signaling in microglia can play a significant role in protecting neurons from injury. Further research has shown that acetylcholine (B1216132) can suppress the microglial inflammatory response, which also contributes to neuroprotection. researchgate.net
Table 5: Effects of 2-Arachidonoylglycerol on Microglial Models
| Cell Model | Treatment | Key Findings |
|---|---|---|
| Organotypic Hippocampal Slice Cultures | 2-Arachidonoylglycerol (2-AG) | Provided neuroprotection against excitotoxic lesion. nih.gov |
| Organotypic Hippocampal Slice Cultures | 2-Arachidonoylglycerol (2-AG) | Modulated microglial cell accumulation. nih.gov |
Vascular Smooth Muscle Cell Models
Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls, and their proliferation is a key event in the development of atherosclerosis. benthamscience.com Diacylglycerol (DAG) is an important second messenger in VSMCs, primarily through the activation of protein kinase C (PKC). nih.gov Agonist-stimulated DAG accumulation in these cells is biphasic, with an initial transient increase followed by a sustained phase. nih.gov
Studies using a close analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), have shown that it can induce receptor-operated calcium entry in freshly dissociated aortic smooth muscle cells. researchgate.net Furthermore, oleic acid, a component of 1-oleoyl-2-acetylglycerol, has been demonstrated to enhance VSMC proliferation through the phosphatidylinositol 3-kinase/Akt signaling pathway. nih.gov The activation of PKC by DAG in VSMCs can modulate various cellular processes, including contraction and cell growth. nih.govnih.gov
Table 6: Effects of Diacylglycerol Analogs on Vascular Smooth Muscle Cells
| Cell Model | Treatment | Key Findings |
|---|---|---|
| Freshly Dissociated Aortic Smooth Muscle Cells | 1-oleoyl-2-acetyl-sn-glycerol (OAG) | Induced receptor-operated calcium entry. researchgate.net |
| Rat Vascular Smooth Muscle Cells (A10 cells) | Oleic Acid | Enhanced proliferation via PI3K/Akt signaling. nih.gov |
Tissue Explant Systems
Tissue explant systems provide a valuable platform for studying the effects of signaling molecules like this compound in a context that preserves the cellular architecture and interactions of the original tissue. Research utilizing analogs such as 1,2-dioctanoyl-s,n-glycerol (diC8) in embryonic chicken spinal cord explants has shed light on the critical role of PKC activation in neuronal development.
In these explant cultures, the application of diC8 has demonstrated a dose-dependent impact on neurite outgrowth. While a low dose (5 µM) was found to stimulate neurite extension by up to 25%, a high dose (60 µM) led to a reduction in neurite outgrowth by as much as 37%. nih.gov High-resolution microscopy revealed that higher concentrations of diC8 (30-60 µM) induced rapid and dramatic changes in the morphology of axonal growth cones, including the retraction of filopodia and an increase in the protrusion of lamellipodia, ultimately leading to the formation of club-shaped, dense growing tips and a halt in actin dynamics. nih.gov These effects were reversible upon removal of the compound and could be prevented or attenuated by PKC inhibitors, confirming the central role of PKC in mediating these morphological changes. nih.gov
Furthermore, investigations into the biosynthesis of related compounds have been conducted in various rat tissues. Microsomal preparations from spleen, among other tissues, were found to catalyze the synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine from its precursor, 1-alkyl-2-acetyl-sn-glycerol. nih.gov This highlights the enzymatic machinery present in tissues that can process such signaling lipids. nih.gov
Table 1: Effects of a Diacylglycerol Analog on Neurite Outgrowth in Spinal Cord Explants
| Concentration of 1,2-dioctanoyl-s,n-glycerol (diC8) | Effect on Neurite Outgrowth | Morphological Changes in Growth Cones |
| 5 µM | Stimulated by up to 25% | - |
| 30-60 µM | Reduced by up to 37% | Retraction of filopodia, increased lamellipodia protrusion, formation of club-shaped tips |
Comparative Analysis with Synthetic Diacylglycerol Analogs in Research
The biological activity of this compound is best understood through comparative studies with other synthetic diacylglycerol analogs. These analogs, which vary in their acyl chain length and the substituent at the sn-2 position, have been instrumental in elucidating the structural requirements for PKC activation.
One of the most well-studied analogs is 1,2-dioctanoyl-sn-glycerol (B43705) (diC8). The choice of eight-carbon acyl chains in many synthetic DAGs is due to their effectiveness as cell-permeant activators of PKC. pnas.org Studies have established that the activation of PKC by diacylglycerols is a highly specific process. pnas.org For maximal activity, both carbonyl moieties of the oxygen esters and the 3-hydroxyl group are essential. pnas.org
Another relevant analog is 1-O-alkyl-2-acetyl-sn-glycerol (AAG), which has been identified as a biologically active metabolite of platelet-activating factor (PAF). nih.govnih.gov In vascular smooth muscle cells, AAG has been shown to be as effective as diolein in activating PKC in vitro. nih.govnih.gov This suggests that the acetyl group at the sn-2 position, as seen in this compound, is compatible with PKC activation.
Furthermore, comparative studies on different diacylglycerol isomers have revealed that 1,2-diacylglycerols are considerably more potent activators of PKC alpha than their 1,3-diacylglycerol counterparts in certain lipid environments. nih.gov The saturation of the fatty acyl chains also plays a role, with unsaturated 1,2-diacylglycerols generally being more potent activators than saturated ones in specific micellar and vesicular systems. nih.gov
The analog 1-oleoyl-2-acetyl-sn-glycerol (OAG) is another cell-permeable DAG that activates Ca2+-dependent PKC. nih.govsigmaaldrich.commedchemexpress.com It has been utilized in studies to modulate whole-cell Ca2+ currents in various excitable cells, demonstrating the broad utility of these compounds in dissecting signaling pathways. nih.gov
Table 2: Comparative Activity of Synthetic Diacylglycerol Analogs
| Diacylglycerol Analog | Key Research Findings | Reference |
| 1,2-dioctanoyl-sn-glycerol (diC8) | Effective cell-permeant PKC activator; requires both carbonyls and 3-hydroxyl for maximal activity. | pnas.org |
| 1-O-alkyl-2-acetyl-sn-glycerol (AAG) | Biologically active metabolite of PAF; as effective as diolein in activating PKC in vitro. | nih.govnih.gov |
| 1,2-diacylglycerols vs. 1,3-diacylglycerols | 1,2-isomers are more potent PKC alpha activators than 1,3-isomers in specific lipid systems. | nih.gov |
| Unsaturated vs. Saturated 1,2-diacylglycerols | Unsaturated forms are generally more potent PKC activators in certain experimental setups. | nih.gov |
| 1-oleoyl-2-acetyl-sn-glycerol (OAG) | Cell-permeable activator of Ca2+-dependent PKC; modulates Ca2+ currents. | nih.gov |
Advanced Analytical Methodologies in 1 Octanoyl 2 Acetylglycerol Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the purification and analysis of diacylglycerols like 1-Octanoyl-2-acetylglycerol. The primary challenge lies in the separation of its various isomers, which often exhibit very similar physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Diacylglycerol Isomer Resolution
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of diacylglycerol isomers. The resolution of these isomers is critical as their biological activities can differ significantly. Both normal-phase and reversed-phase HPLC are employed, often requiring derivatization to enhance separation and detection.
Chiral HPLC, in particular, is essential for resolving enantiomers of diacylglycerols. This can be achieved through two main strategies: the use of a chiral stationary phase (CSP) or the derivatization of the analyte with a chiral agent to form diastereomers that can be separated on an achiral column. chiralpedia.com For instance, diacylglycerols can be derivatized to 3,5-dinitrophenylurethanes (DNPU), which allows for the separation of enantiomers on a chiral column. researchgate.net While specific HPLC chromatograms for this compound are not widely published, the principles of separating similar diacylglycerol isomers are well-established. For example, the separation of 1,2- and 2,3-diacyl-sn-glycerols has been successfully demonstrated using chiral phase HPLC after derivatization. aocs.org
The choice of stationary and mobile phases is crucial for effective separation. For instance, cellulose-based chiral columns, such as Chiralcel OD, have been used in normal-phase mode to separate enantiomers of glycerol (B35011) derivatives. nih.gov The separation of regioisomers (e.g., 1,2- vs. 1,3-diacylglycerols) can also be accomplished using reversed-phase HPLC, with the separation being influenced by the acyl chain length and degree of unsaturation. researchgate.net
Table 1: HPLC Methodologies for Diacylglycerol Isomer Separation
| Technique | Stationary Phase | Mobile Phase (Typical) | Derivatization Agent (Example) | Application |
| Chiral HPLC | Chiral Stationary Phase (e.g., Chiralcel OD, CHIRALPAK IF-3) | Hexane/Isopropanol | 3,5-dinitrophenylurethane (DNPU) | Separation of enantiomers (e.g., sn-1,2- vs. sn-2,3-isomers) |
| Reversed-Phase HPLC | C18 (ODS) | Acetonitrile/Water | Not always required | Separation of regioisomers and molecular species based on acyl chain length and unsaturation |
| Normal-Phase HPLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) | Not always required | Separation of lipid classes and regioisomers |
This table is a generalized representation based on established methods for diacylglycerol analysis.
Gas Chromatography (GC) for Glycerol Derivative Analysis
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile derivatives of glycerol, including acetylated forms. cncb.ac.cn Due to the low volatility of diacylglycerols, derivatization is a mandatory step to convert them into more volatile compounds suitable for GC analysis. A common approach is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.gov
Spectroscopic Characterization in Research Contexts
Spectroscopic methods are vital for the unambiguous structural confirmation of this compound and for analyzing its composition within complex mixtures.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Mixture Composition
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including diacylglycerols. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. uoc.grresearchgate.net
In the ¹H NMR spectrum of a diacylglycerol, specific resonances can be assigned to the protons of the glycerol backbone, the acetyl group, and the octanoyl chain. The chemical shifts and coupling constants of the glycerol protons are particularly informative for determining the position of the acyl and acetyl groups. uoc.grnih.gov For complex mixtures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve overlapping signals and establish connectivity between protons and carbons. uoc.grresearchgate.net
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the ester groups and the carbons of the glycerol backbone are distinct and can be used to differentiate between isomers and quantify the composition of mixtures. uoc.grresearchgate.netresearchgate.net While a specific, fully assigned NMR spectrum for pure this compound is not widely published, the characteristic chemical shifts for the functional groups are well-documented for similar diacylglycerol structures. uoc.grnih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Diacylglycerol Moieties
| Atom | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) |
| Glycerol CH₂ (sn-1) | 4.1-4.3 | 62-65 |
| Glycerol CH (sn-2) | 5.0-5.2 | 70-73 |
| Glycerol CH₂ (sn-3) | 3.6-3.8 (if hydroxyl) | 60-63 (if hydroxyl) |
| Acetyl CH₃ | ~2.1 | ~21 |
| Octanoyl CH₂ (α to C=O) | ~2.3 | ~34 |
| Octanoyl CH₃ (terminal) | ~0.9 | ~14 |
| Carbonyl (Ester) | - | 170-174 |
This table provides approximate chemical shift ranges based on data for various diacylglycerols and may not represent the exact values for this compound. uoc.grnih.gov
Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For diacylglycerols, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques, often coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis. nih.govnih.gov
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. In MS/MS experiments, this molecular ion is fragmented, and the resulting daughter ions provide information about the structure. The fragmentation of diacylglycerols typically involves the neutral loss of the fatty acyl chains as free fatty acids or ketenes. The specific fragmentation pattern can help to identify the acyl groups and their positions on the glycerol backbone. For instance, the loss of the octanoyl and acetyl groups from this compound would produce characteristic fragment ions.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Ion Description | Predicted m/z | Interpretation |
| [M+H]⁺ | 289.20 | Protonated molecule |
| [M+Na]⁺ | 311.18 | Sodiated adduct |
| [M+H - H₂O]⁺ | 271.19 | Loss of a water molecule |
| [M+H - CH₃COOH]⁺ | 229.19 | Loss of acetic acid |
| [M+H - C₈H₁₆O₂]⁺ | 145.08 | Loss of octanoic acid |
This table is based on the predicted fragmentation pattern for this compound and general fragmentation rules for diacylglycerols.
Biochemical Assays for Functional Characterization
Biochemical assays are crucial for understanding the biological role of this compound. As a diacylglycerol, it is expected to function as a second messenger in cellular signaling pathways, most notably by activating Protein Kinase C (PKC). nih.gov
Assays to determine the activation of PKC typically measure the phosphorylation of a specific substrate in the presence of the lipid activator. youtube.com For example, a common in vitro assay involves incubating purified PKC with a peptide substrate, ATP, and the diacylglycerol analog. The amount of phosphorylated substrate is then quantified, often using radioisotopes or specific antibodies. The ability of this compound to activate different PKC isozymes can be assessed and compared to other known activators. nih.gov Studies on similar short-chain diacylglycerols, such as 1,2-dioctanoylglycerol, have shown that the stereochemistry and the nature of the acyl chains are critical for PKC activation. nih.govtandfonline.com While specific functional assay data for this compound is limited in the literature, it is a valuable tool for investigating PKC-dependent signaling pathways.
In Vitro and Cellular Protein Kinase C Activity Assays
This compound is a cell-permeable diacylglycerol (DAG) analog that serves as a critical tool for the direct and specific activation of protein kinase C (PKC). Assays measuring PKC activity are fundamental to understanding the functional consequences of treatment with DAG analogs.
In vitro kinase assays are a primary method for assessing direct PKC activation. In these cell-free systems, a purified or immunoprecipitated PKC enzyme is incubated with its substrates, a phosphate (B84403) donor (typically ATP), and the activator being tested, such as this compound. The activity is quantified by measuring the phosphorylation of the substrate. Research has shown that OAG is as effective as diolein in activating PKC in such in vitro assays. core.ac.uk
Cellular assays provide a more physiologically relevant context. One common method involves monitoring the translocation of PKC isoforms from the cytosol to cellular membranes upon activation, which can be visualized using immunofluorescence microscopy or quantified by Western blotting of fractionated cell lysates. Another approach is to measure the phosphorylation of known intracellular PKC substrates. Furthermore, competitive binding assays using radiolabeled phorbol (B1677699) esters, such as [3H]phorbol 12,13-dibutyrate (PDBu), are employed. Activators of PKC, like OAG, compete with phorbol esters for binding to the C1 domain of the enzyme, and a reduction in radiolabel binding indicates PKC activation. core.ac.uk These methods were instrumental in a pharmacological study on microglia, where OAG was used as a specific activator of conventional PKC isoforms to probe their role in the release of other enzymes. nih.govresearchgate.net
Immunoassays for Prostaglandin (B15479496) Quantitation
Immunoassays are widely used to quantify prostaglandins (B1171923), which are lipid compounds involved in inflammation and other physiological processes. While this compound does not directly stimulate prostaglandin release, these assays are relevant in the broader context of signaling pathways where PKC plays a role. science.gov The activation of PKC by DAG analogs can influence cascades that lead to the activation of phospholipase A2, which releases arachidonic acid, the precursor for prostaglandin synthesis.
The most common immunoassay for prostaglandin quantitation is the Enzyme-Linked Immunosorbent Assay (ELISA). This method utilizes a competitive binding format where prostaglandins in a sample compete with a fixed amount of enzyme-labeled prostaglandin for binding to a limited number of antibodies coated on a microplate. The amount of prostaglandin in the sample is inversely proportional to the signal generated by the enzyme's substrate. These assays are highly sensitive and specific, allowing for the precise measurement of prostaglandins like PGE2 or PGD2 in cell culture supernatants or other biological fluids. For instance, studies on the anti-inflammatory properties of other compounds, such as ginger oil, have used such immunoassays to measure the inhibition of prostaglandin release from cells. horticulture.com.au
Enzyme Activity Measurements (e.g., Ornithine Decarboxylase, Urokinase-type Plasminogen Activator)
The influence of this compound on cellular function is often investigated by measuring the activity of downstream enzymes that are regulated by PKC-mediated signaling.
Ornithine Decarboxylase (ODC) Ornithine decarboxylase is the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation. science.gov Research has demonstrated that the DAG analog 1-oleoyl-2-acetyl-glycerol (OAG) induces a significant, concentration-dependent increase in ODC activity in isolated mouse epidermal cells. nih.gov The activity of ODC is typically measured by quantifying the amount of ¹⁴CO₂ released from L-[¹⁴C]ornithine in cell lysates. The similarity in the time course of ODC induction by OAG and the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) suggests a shared mechanism through PKC activation. nih.gov
| Concentration of OAG | ODC Activity (nmol CO₂/30 min/mg protein) | Fold Induction over Control |
| Control | 0.15 | 1.0 |
| 50 µg/ml | 1.20 | 8.0 |
| 100 µg/ml | 2.50 | 16.7 |
| 200 µg/ml | 3.80 | 25.3 |
| Data derived from studies on 1-oleoyl-2-acetyl-glycerol in isolated mouse epidermal cells, illustrating a dose-dependent induction of Ornithine Decarboxylase (ODC) activity. nih.gov |
Urokinase-type Plasminogen Activator (uPA) Urokinase-type plasminogen activator (uPA) is a serine protease involved in extracellular matrix degradation, a process critical for cell migration and tissue invasion. nih.govphysiology.org The regulation of uPA secretion and activity by PKC signaling is a key area of investigation. OAG is used as a tool to specifically activate conventional PKC isoforms to determine their role in uPA release. nih.govresearchgate.net In cultured microglia, OAG has been shown to stimulate the release of uPA. nih.gov However, in other cell types, such as human ovarian carcinoma cells, OAG was found to have a negligible effect on uPA activity, highlighting cell-specific responses. nih.gov
Methods to measure uPA activity include zymography and ELISA. In casein or plasminogen-casein zymography, cell culture supernatants are run on a polyacrylamide gel containing casein and plasminogen. uPA in the sample converts plasminogen to plasmin, which then degrades the casein, leaving a clear band that can be quantified. core.ac.ukresearchgate.net ELISA can be used to measure the amount of uPA protein (antigen) secreted by cells, providing data that complements activity measurements. nih.gov
Cellular Signaling Pathway Readouts (e.g., phosphorylation events, intracellular calcium)
The activation of PKC by this compound initiates a cascade of intracellular signaling events, which can be monitored using various analytical readouts.
Phosphorylation Events As a kinase, the primary function of activated PKC is to phosphorylate target proteins on serine and threonine residues, thereby altering their activity. The status of these phosphorylation events is a direct readout of the signaling pathway. Western blotting with phospho-specific antibodies is the most common technique used to detect the phosphorylation of specific proteins downstream of PKC, such as components of the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2). researchgate.netresearchgate.net For example, studies investigating the regulation of gene expression by signaling pathways often measure the phosphorylation of transcription factors like NF-κB or kinases like MEK and ERK. researchgate.netresearchgate.net
Intracellular Calcium There is significant crosstalk between PKC signaling and intracellular calcium (Ca²⁺) homeostasis. horticulture.com.au The effects of DAG analogs on ion channels and Ca²⁺ fluxes are studied using techniques like patch-clamp electrophysiology and fluorescent Ca²⁺ imaging. science.govresearchgate.net In the pituitary tumor cell line AtT-20, the whole-cell patch-clamp technique was used to demonstrate that OAG causes a reversible, dose-dependent inhibition of voltage-gated Ca²⁺ currents. science.gov This method allows for precise control of the cell's membrane potential while measuring the tiny ionic currents flowing through its channels. In other contexts, diacylglycerol analogs have been shown to increase currents through TRPC6 channels, which contributes to calcium influx. researchgate.net
| Concentration of OAG | Ca²⁺ Current Inhibition (%) |
| 10 µM | ~15% |
| 30 µM | ~35% |
| 100 µM | ~55% |
| Data derived from a study using the whole-cell patch-clamp technique on AtT-20 pituitary cells, showing the dose-dependent inhibitory effect of 1-oleoyl-2-acetylglycerol (B1233665) (OAG) on voltage-dependent calcium currents. science.gov |
Challenges and Future Perspectives in 1 Octanoyl 2 Acetylglycerol Research
Elucidating Comprehensive Intracellular Signaling Networks
Diacylglycerols are crucial bioactive lipids that stand at the crossroads of cellular signaling and core metabolic pathways. elifesciences.org While the activation of PKC is a primary and well-documented role for DAGs like OAG, this interaction is part of a much larger and more intricate network. google.com A major challenge is to map the comprehensive intracellular signaling cascades that are initiated or modulated by specific DAG species.
The cellular response to a signaling molecule is rarely linear. For instance, DAG-mediated PKC activation can influence the c-fos serum response element (SRE) by enhancing multiple signaling pathways, including the c-Raf-MEK1-ERK-TCF, MEKK1-SEK1-JNK-TCF, and rhoA-SRF pathways. nih.gov This demonstrates that a single molecular activator can integrate several distinct cascades to control gene expression. nih.gov Furthermore, DAGs are interconverted with other critical lipids like phosphatidic acid (PA), creating feedback loops that maintain lipid homeostasis. portlandpress.com For example, blocking PA synthesis can trigger an increase in DAG, which in turn activates PKC to stimulate PA production, highlighting a complex regulatory cycle. portlandpress.com
Future research must aim to move beyond the linear OAG-PKC model and build a systems-level understanding of its effects. This involves identifying all the downstream targets, feedback mechanisms, and crosstalk with other signaling pathways, such as those involving G-protein coupled receptors and receptor tyrosine kinases, to create a holistic map of the DAG-initiated signalosome.
Defining Isoform-Specific PKC Interactions and Downstream Consequences
The Protein Kinase C family comprises at least 10 distinct isoforms, broadly categorized as classical (Ca²⁺-dependent), novel (Ca²⁺-independent), and atypical. researchgate.net These isoforms have different activation requirements, subcellular localizations, and substrate specificities, allowing them to mediate diverse, and sometimes opposing, cellular functions. researchgate.net A significant challenge lies in determining which specific PKC isoforms interact with 1-Octanoyl-2-acetylglycerol and the precise downstream consequences of these specific interactions.
Studies have shown that different PKC isoforms exhibit distinct translocation patterns and activation dynamics in response to stimuli. researchgate.net For example, in response to α1-adrenoceptor stimulation, which generates endogenous DAG, classical PKC isoforms (α, βI, βII) and the novel PKCε translocate to the plasma membrane, while PKCδ does not. researchgate.net Similarly, research using isoform-specific mutants has demonstrated that PKC-α and PKC-ε, but not PKC-δ or PKC-ζ, are responsible for mediating the activation of the c-fos serum response element. nih.gov
Future work must focus on dissecting these isoform-specific roles in the context of OAG stimulation. This requires developing tools to monitor the activity of individual PKC isoforms in real-time within living cells. Identifying the unique substrate phosphorylation patterns that result from the activation of each isoform by OAG will be crucial for linking specific DAG-PKC interactions to distinct physiological and pathological outcomes, such as in cardiac hypertrophy or cancer cell proliferation. cas.czresearchgate.net
Identifying Novel Biological Targets Beyond Canonical PKC Activation
While PKC is the most recognized target of diacylglycerols, there is growing evidence that DAGs can interact with other proteins and influence cellular processes through non-PKC mechanisms. A key future perspective in OAG research is the identification and characterization of these novel biological targets.
Diacylglycerols are known to modulate the properties of cellular membranes and are involved in membrane trafficking and fusion/fission events. elifesciences.org Beyond their role as second messengers, they are metabolic intermediates in the synthesis of triglycerides and phospholipids (B1166683). researchgate.net Their influence extends to other signaling pathways; for example, some transient receptor potential (TRPC) channels, which are involved in calcium entry into cells, are directly activated by DAG. uni-muenchen.de The challenge is to systematically screen for and validate new DAG-binding proteins. The structural features of DAGs, particularly the glycerol (B35011) backbone and carbonyl groups, are critical for PKC binding, and it is likely that other proteins recognize these same features. pnas.org
Advanced proteomic and chemical biology approaches will be essential to uncover these non-canonical targets. Identifying proteins that directly bind to OAG or whose function is allosterically modulated by its presence will broaden our understanding of its biological activities. This could reveal previously unknown regulatory nodes and explain cellular phenomena that cannot be attributed to PKC activation alone.
Advanced Methodological Development for In Vivo Mechanistic Studies
A major hurdle in lipid signaling research is the difficulty of studying these molecules within the complex environment of a living cell or organism. The development of advanced methodologies for in vivo mechanistic studies is a critical challenge for the field. Lipids are not genetically encoded, making them harder to track than proteins, and their hydrophobic nature complicates their study in aqueous cellular compartments.
Progress in this area requires the creation of more sophisticated tools. This includes:
High-Resolution Imaging: Novel fluorescent probes and biosensors with improved specificity for DAG are needed to visualize its precise spatiotemporal dynamics in living cells. nih.gov This would allow researchers to track DAG production and consumption at specific subcellular locations, such as the plasma membrane, endoplasmic reticulum, or Golgi apparatus, in response to stimuli.
Quantitative Lipidomics: Advanced mass spectrometry techniques are essential for accurately quantifying the levels of specific DAG stereoisomers (e.g., sn-1,2-DAG vs. sn-2,3-DAG) within different subcellular fractions. nih.gov This is crucial because the biological activity of DAG is highly dependent on its stereochemistry and its location within the cell. nih.gov
Computational Modeling: Integrating experimental data from lipidomics and imaging with computational biology can help predict new lipid-protein interactions and model the behavior of complex signaling networks. nih.gov
Overcoming these methodological barriers will enable a more precise correlation between the presence of specific DAGs like OAG at a particular time and place within the cell and the resulting biological response.
Understanding Regulatory Mechanisms of Endogenous Diacylglycerol Levels
The signaling function of any second messenger is critically dependent on the tight regulation of its concentration. Therefore, a profound challenge and future research direction is to fully understand the mechanisms that control the synthesis, degradation, and trafficking of endogenous diacylglycerols. The effects of an exogenous activator like OAG can only be fully interpreted in the context of this endogenous regulation.
The homeostasis of cellular DAG is maintained by a complex network of enzymes:
Synthesis: DAG is primarily produced by the action of phospholipases (like Phospholipase C) on membrane phospholipids. google.com
Degradation/Conversion: DAG levels are attenuated by two main pathways. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), while diacylglycerol lipases (DAGLs) hydrolyze DAG to generate monoacylglycerol and a free fatty acid, such as 2-arachidonoylglycerol (B1664049) (2-AG), an important endocannabinoid. molbiolcell.orgroyalsocietypublishing.org
The regulation of these enzymes is itself complex, involving post-translational modifications like phosphorylation. royalsocietypublishing.orgkcl.ac.uk For instance, DGKζ is recruited to the T-cell receptor complex and its activity is enhanced by DAG-mediated signals, forming a negative feedback loop. molbiolcell.org Similarly, the activity of DAGLs can be modulated by phosphorylation by kinases such as PKA and PKC. royalsocietypublishing.orgkcl.ac.uk Future research must focus on elucidating how these various synthetic and metabolic pathways are coordinated to shape the precise amplitude and duration of DAG signals in different cellular contexts. Understanding this intricate regulatory network is fundamental to predicting how cells will respond to both physiological stimuli and pharmacological agents like this compound.
Data Tables
Table 1: Key Research Findings on Diacylglycerol (DAG) Signaling
| Research Area | Key Finding | Implication for Future Research | Reference(s) |
|---|---|---|---|
| PKC Isoform Specificity | PKC-α and PKC-ε, but not PKC-δ or PKC-ζ, mediate activation of the c-fos serum response element. | Need to map the specific downstream targets and cellular outcomes for each OAG-activated PKC isoform. | nih.gov |
| Signaling Network Integration | DAG-PKC signaling can converge with multiple other pathways (e.g., Raf-ERK, JNK, RhoA) to regulate a single genetic element. | Move from linear pathway analysis to systems-level models of DAG-initiated signaling networks. | nih.gov |
| Metabolic Regulation | Diacylglycerol Kinases (DGKs) and Diacylglycerol Lipases (DAGLs) are key negative regulators of DAG levels. | Understanding the regulation of DGK and DAGL activity is crucial for predicting the duration and intensity of DAG signals. | molbiolcell.orgroyalsocietypublishing.org |
| Subcellular Localization | The specific subcellular location and stereoisomer of DAG (e.g., sn-1,2-DAG at the plasma membrane) are critical for its function. | Development of advanced imaging and lipidomic methods is needed to track specific DAG pools in vivo. | nih.govnih.gov |
| Non-PKC Targets | Some TRPC channels can be directly activated by DAG, independent of PKC. | A systematic search for novel DAG-binding proteins is required to fully understand its biological roles. | uni-muenchen.de |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | OAG |
| 1-oleoyl-2-acetyl-glycerol | OAG |
| 2-arachidonoylglycerol | 2-AG |
| Diacylglycerol | DAG |
| Monoacylglycerol | |
| Phosphatidic Acid | PA |
| Phorbol (B1677699) 12-myristate 13-acetate | PMA |
| Protein Kinase C | PKC |
| Diacylglycerol kinase | DGK |
| Diacylglycerol lipase | DAGL |
| Phospholipase C | PLC |
| c-Raf | |
| ERK1 / ERK2 | |
| JNK | |
| MEK1 | |
| MEKK1 | |
| RhoA | |
| SEK1 | |
| Ternary Complex Factor | TCF |
| Serum Response Factor | SRF |
Q & A
Q. What analytical methods are recommended for quantifying 1-Octanoyl-2-acetylglycerol in complex mixtures?
Due to the compound's instability and tendency to disproportionate into glycerol and other acetylated derivatives, nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) is preferred for resolving hydroxyl signal patterns (4.36–5.26 ppm), which are critical for identifying components. Gas chromatography (GC) can complement NMR but requires careful calibration to account for thermal degradation or isomerization during analysis .
Q. What synthesis parameters are critical for producing high-purity this compound?
Synthesis requires precise control of temperature, pH, and reaction time to minimize side reactions like acyl migration. Stepwise acylation under anhydrous conditions is recommended, with real-time monitoring via high-performance liquid chromatography (HPLC) to track intermediates. Post-synthesis purification using reverse-phase chromatography ensures removal of di- and tri-acylated byproducts .
Advanced Research Questions
Q. How does isomerization of this compound impact experimental reproducibility, and how can this be mitigated?
2-acetylglycerol derivatives are prone to acyl migration, leading to equilibrium mixtures of 1- and 3-isomers. To minimize this, store samples at low temperatures (−80°C) in inert solvents (e.g., DMSO-d6). For kinetic studies, use time-resolved NMR to monitor isomerization rates and adjust reaction conditions (e.g., pH 6–7) to stabilize the desired isomer .
Q. How should researchers reconcile conflicting data from NMR and GC analyses of this compound?
Discrepancies often arise from GC-induced thermal decomposition or NMR solvent effects. Validate results by cross-referencing with mass spectrometry (MS) to confirm molecular weights and fragmentation patterns (e.g., loss of AcOCH2 radicals). Statistical modeling of isomer distribution can also resolve inconsistencies between techniques .
Q. What strategies optimize the separation of this compound from diacetylglycerol contaminants?
Use semipreparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to resolve mono- and di-acetylated species. For enhanced resolution, employ two-dimensional chromatography combining hydrophilic interaction liquid chromatography (HILIC) with reverse-phase methods .
Methodological Notes
- Stability Testing : Conduct accelerated stability studies under varying temperatures and solvents to establish degradation kinetics.
- Data Validation : Combine multiple analytical techniques (NMR, GC-MS, HPLC) to account for method-specific biases.
- Synthetic Optimization : Utilize design-of-experiment (DoE) frameworks to systematically vary reaction parameters and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
